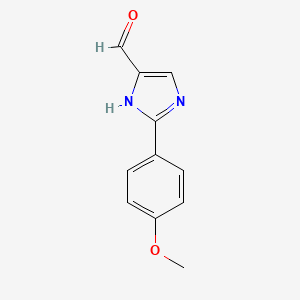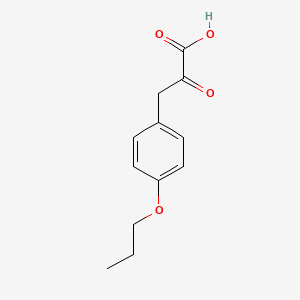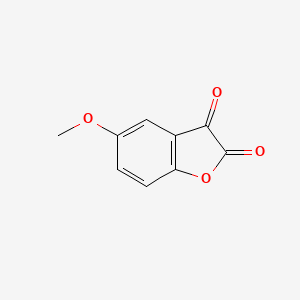
4-Chloro-2,6-dimethylphenyl Isothiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dimethylphenyl Isothiocyanate is an organic compound with the molecular formula C9H8ClNS. It is a derivative of phenyl isothiocyanate, where the phenyl ring is substituted with a chlorine atom at the 4-position and two methyl groups at the 2- and 6-positions. This compound is known for its reactivity and is used in various chemical syntheses and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Chloro-2,6-dimethylphenyl Isothiocyanate can be synthesized through several methods. One common approach involves the reaction of 4-chloro-2,6-dimethylaniline with thiophosgene. The reaction typically proceeds under mild conditions, with the amine reacting with thiophosgene to form the corresponding isothiocyanate .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and distillation to ensure the final product’s purity and quality .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-dimethylphenyl Isothiocyanate undergoes various chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles, leading to the formation of thioureas.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines and alcohols. The reactions are typically carried out in organic solvents such as dichloromethane or toluene.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Thioureas: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Amines: Produced through reduction reactions.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dimethylphenyl Isothiocyanate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of thioureas and other sulfur-containing compounds.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in developing pharmaceuticals, particularly those targeting specific enzymes or proteins.
Industry: Utilized in the production of agrochemicals and other specialty chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dimethylphenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group is highly electrophilic, allowing it to react readily with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the formation of covalent bonds, modifying the function of the target molecules. The compound’s molecular targets include enzymes and other proteins, where it can inhibit their activity by modifying key functional groups .
Comparación Con Compuestos Similares
Similar Compounds
4-Chlorophenyl Isothiocyanate: Similar structure but lacks the methyl groups at the 2- and 6-positions.
2,6-Dimethylphenyl Isothiocyanate: Similar structure but lacks the chlorine atom at the 4-position.
Uniqueness
4-Chloro-2,6-dimethylphenyl Isothiocyanate is unique due to the presence of both chlorine and methyl substituents on the phenyl ring. This combination of substituents can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis .
Propiedades
Fórmula molecular |
C9H8ClNS |
|---|---|
Peso molecular |
197.69 g/mol |
Nombre IUPAC |
5-chloro-2-isothiocyanato-1,3-dimethylbenzene |
InChI |
InChI=1S/C9H8ClNS/c1-6-3-8(10)4-7(2)9(6)11-5-12/h3-4H,1-2H3 |
Clave InChI |
LSFFFMXDTKKKJZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1N=C=S)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl (4-bromo-3-cyano-7-fluorobenzo[b]thiophen-2-yl)carbamate](/img/structure/B13681669.png)
![2,3-Difluoro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13681674.png)






![Methyl pyrrolo[1,2-a]pyrazine-6-carboxylate](/img/structure/B13681712.png)


![1-Bromo-1-[4-(trifluoromethyl)phenyl]ethene](/img/structure/B13681717.png)
![N-[2-(3-Indolyl)ethyl]-2-(Boc-amino)acetamide](/img/structure/B13681719.png)

